(1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol
Description
The compound (1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol is a substituted imidazole derivative featuring:
- Benzyl group at position 1 of the imidazole ring.
- (3-Methylbenzyl)sulfanyl group at position 2.
- Methanol group at position 4.
This structure is designed to optimize interactions with biological targets, particularly cyclooxygenase-2 (COX-2), as suggested by pharmacophoric modeling studies .
Properties
IUPAC Name |
[3-benzyl-2-[(3-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-6-5-9-17(10-15)14-23-19-20-11-18(13-22)21(19)12-16-7-3-2-4-8-16/h2-11,22H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJZWIPSNYDFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the cyclization of an amidine with a β-diketone under acidic conditions. The benzyl and sulfanyl groups are then introduced through subsequent reactions, such as nucleophilic substitution and reduction processes.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis can also be employed to reduce reaction times and improve yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Production of reduced derivatives, such as amines or alcohols.
Substitution: : Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: : Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: : Applied in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand , binding to metal ions or biological macromolecules, while the benzyl and sulfanyl groups contribute to its bioactivity by interacting with specific cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar imidazole derivatives:
Key Observations:
- Substituent Effects on Solubility: Sulfonyl groups (e.g., methylsulfonyl) increase polarity and likely improve aqueous solubility compared to sulfanyl groups .
- Thermal Stability: Compounds with nitro or methoxy substituents (e.g., 5c, 5d in ) exhibit higher melting points (155–177°C), suggesting enhanced crystallinity .
COX-2 Inhibition and Selectivity
- Target Compound: The (3-methylbenzyl)sulfanyl group may enhance hydrophobic interactions with COX-2’s active site, analogous to the methylsulfonyl group in Celecoxib .
- (1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol: Demonstrated COX-2 selectivity in docking studies, with sulfonyl groups forming hydrogen bonds with Arg513 .
- N-((1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline (5b): Showed 10-fold higher COX-2 affinity than COX-1, attributed to the 4-methoxy group’s electron-donating effects .
Antihypertensive Analogues
- Losartan: A structurally related imidazole derivative with a tetrazole group and hydroxymethyl substituent. Its carboxylic acid metabolite (LCA) exhibits prolonged activity due to improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
